

# An In-Depth Technical Guide to L-3-Cyclohexenylalanine

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## Compound of Interest

Compound Name: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid

Cat. No.: B13346385

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## Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery

In the landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is perpetual. Non-proteinogenic amino acids (npAAs), which are not among the 20 standard protein-building blocks, represent a critical frontier in this endeavor. Their unique side-chain structures offer a powerful tool for medicinal chemists to modulate the pharmacological properties of peptide-based drugs. L-3-Cyclohexenylalanine (CHA), a rare npAA, has emerged as a particularly interesting building block due to its incorporation in potent, biologically active natural products. This guide provides a comprehensive technical overview of L-3-Cyclohexenylalanine, focusing on its core structural features, chemical identifiers, and its burgeoning role in the development of next-generation therapeutics.

## Section 1: Molecular Structure and Chemical Identity

The defining feature of L-3-Cyclohexenylalanine is its unique side chain, which distinguishes it from its proteinogenic counterparts. Understanding this structure is fundamental to appreciating

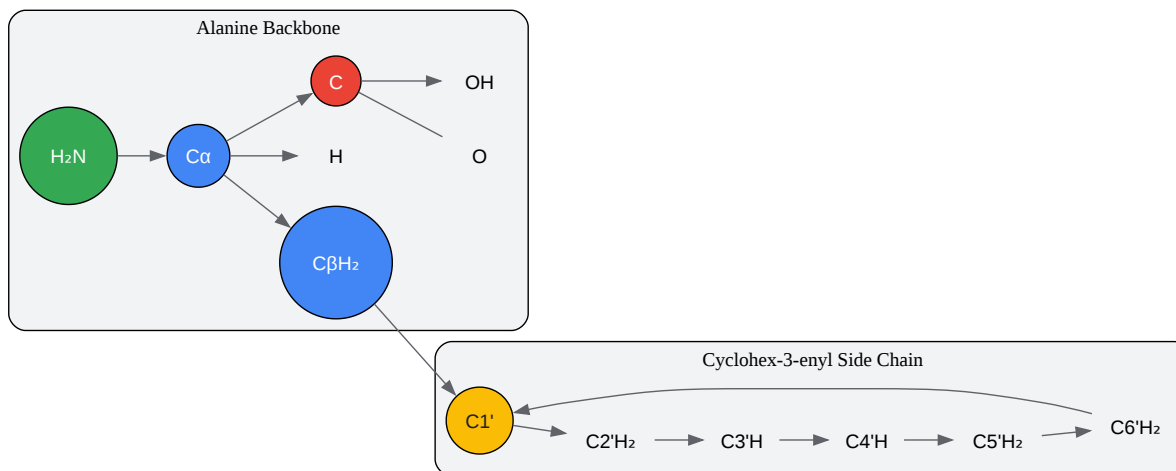
its chemical behavior and its utility in synthesis.

L-3-Cyclohexenylalanine is an alpha-amino acid. Its structure consists of:

- An alanine backbone, which includes a central alpha-carbon bonded to an amine group (-NH<sub>2</sub>), a carboxylic acid group (-COOH), and a hydrogen atom.
- The stereochemistry at the alpha-carbon is of the L-configuration, consistent with most naturally occurring amino acids.
- A cyclohexenyl moiety attached to the beta-carbon of the alanine backbone. The double bond within this six-membered ring is located at the 3-position relative to the point of attachment.

The precise IUPAC name for this structure is **(2S)-2-amino-3-(cyclohex-3-en-1-yl)propanoic acid**. This nomenclature precisely defines the stereocenter and the substitution pattern, which are critical for its biological activity and synthetic applications.

A clear visual representation is essential for understanding the spatial arrangement of the molecule. The following diagram, generated using the DOT language, illustrates the chemical structure of L-3-Cyclohexenylalanine.



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Figure 1: Chemical structure of L-3-Cyclohexenylalanine.

## Section 2: Physicochemical Properties and Identifiers

Accurate identification of a chemical compound is paramount for research, procurement, and regulatory compliance. This section consolidates the key identifiers and computed properties for L-3-Cyclohexenylalanine.

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance. For L-3-Cyclohexenylalanine, a specific CAS number is not broadly listed in major public databases. This is common for rare or novel non-natural amino acids that have not been commercialized on a large scale.

However, its saturated analog, L-Cyclohexylalanine, which lacks the double bond in the ring, is well-documented and serves as a critical reference compound.

- CAS Number for L-Cyclohexylalanine: 27527-05-5

Researchers should exercise caution and verify the identity of any supplied material through analytical methods such as NMR and mass spectrometry.

The following table summarizes the essential chemical data for the theoretical structure of L-3-Cyclohexenylalanine, derived from cheminformatics principles.

Property	Value	Source
IUPAC Name	(2S)-2-amino-3-(cyclohex-3-en-1-yl)propanoic acid	-
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>2</sub>	PubChem CID: 68983144 (related isomer)[1]
Molecular Weight	169.22 g/mol	PubChem CID: 68983144 (related isomer)[1]
Exact Mass	169.110278721 Da	PubChem CID: 68983144 (related isomer)[1]
Canonical SMILES	C1CC(C=CC1)CN	-
InChI	InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6,10H2,(H,11,12)/t8-/m0/s1	-
InChIKey	JXGEJTCBIVJFNQ-VIFPVTCESA-N	-

Note: Data for the related N-substituted isomer from PubChem is used as a proxy for formula and mass, as the elemental composition is identical.

## Section 3: Context, Synthesis, and Applications

The relevance of L-3-Cyclohexenylalanine is derived from its presence in complex natural products with significant biological activity.

L-3-Cyclohexenylalanine is a rare amino acid found in nature. A notable example is its N-methylated form, which is a constituent of caveamides A and B.[2] These are nonribosomal

peptides isolated from a *Streptomyces* species found in a cave environment.[2][3] The biosynthesis of the cyclohexenylalanine residue is a subject of ongoing investigation but is believed to be related to the pathways that produce other complex natural products like salinosporamides.[2]

The incorporation of L-3-Cyclohexenylalanine into peptides is a key strategy for developing novel therapeutics.

- **Bioactivity:** Caveamide B, which contains the N-methyl-cyclohexenylalanine residue, has demonstrated potent nanomolar cytotoxicity against several human cancer cell lines and antimicrobial activity against MRSA and *E. coli*. [2][3] This highlights the potential of this npAA to confer powerful biological activity.
- **Structural Rigidity:** The cyclohexenyl ring introduces conformational constraints into a peptide backbone. This rigidity can lead to a more defined three-dimensional structure, which often results in higher binding affinity and selectivity for a biological target.
- **Metabolic Stability:** Peptides containing npAAs are often more resistant to degradation by proteases compared to their natural counterparts. This can improve the in vivo half-life and bioavailability of a peptide drug.
- **Novel Chemical Space:** As a non-standard building block, L-3-Cyclohexenylalanine allows researchers to explore novel chemical space, leading to the discovery of peptides with unique properties and mechanisms of action.[4] The synthesis of cyclic peptides, in particular, benefits from the inclusion of such unique residues to achieve desired conformations and stabilities.[5][6]

## Section 4: Conclusion and Future Outlook

L-3-Cyclohexenylalanine stands as a compelling example of how rare, non-proteinogenic amino acids can be pivotal in the discovery of bioactive compounds. Its unique structure, characterized by an L-alanine core and a cyclohexenyl side chain, imparts significant biological activity and desirable pharmacological properties when incorporated into peptides. While challenges remain in its large-scale synthesis and the full elucidation of its biosynthetic pathway, the potent activity of natural products like the caveamides underscores its immense potential. For researchers and drug development professionals, L-3-Cyclohexenylalanine

represents a valuable building block for designing the next generation of peptide-based therapeutics, capable of addressing challenging disease targets with enhanced potency and stability.

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